3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22-20-6-3-11-23-21(20)24-15-26(22)18-9-12-25(13-10-18)30(28,29)19-8-7-16-4-1-2-5-17(16)14-19/h3,6-8,11,14-15,18H,1-2,4-5,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWSSRTXPPBITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrido[2,3-d]pyrimidine core and a sulfonyl-piperidine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 478.6 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that may interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3S |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | OSTRDSLAEMBBRL-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The sulfonamide group may enhance binding affinity to target proteins by forming hydrogen bonds or ionic interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar pyrido[2,3-d]pyrimidine derivatives. For instance, compounds in this class have shown significant inhibition of tumor growth in xenograft models through modulation of signaling pathways related to cell proliferation and survival .
Case Study:
In a study involving structurally related compounds, it was observed that certain derivatives exhibited nanomolar inhibition of Protein Kinase B (PKB/Akt), a key regulator in cancer cell survival . This suggests that the compound may also demonstrate similar efficacy against cancer cell lines.
Antimicrobial Activity
Compounds featuring piperidine and sulfonamide groups have been evaluated for their antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime | Xanthomonas axonopodis | 32 µg/mL |
| 5-Nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | Ralstonia solanacearum | 16 µg/mL |
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile is crucial. Sulfonamide derivatives can exhibit varying degrees of toxicity depending on their structure. Studies indicate that modifications to the piperidine ring can influence the safety profile and pharmacokinetics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives in cancer therapy. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the tetrahydronaphthalene moiety may enhance the lipophilicity and cellular uptake of the compound, thereby improving its anticancer properties .
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives is well-documented. Research indicates that modifications in the pyrimidine structure can lead to enhanced antibacterial and antifungal activities. The sulfonyl group in this compound may play a crucial role in its interaction with microbial targets, potentially leading to new treatments for resistant strains .
Anti-inflammatory Effects
Compounds related to pyrido[2,3-d]pyrimidines have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The sulfonamide functionality may contribute to this activity by modulating inflammatory pathways .
Synthesis and Derivatives
The synthesis of 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes that include the formation of the pyrido[2,3-d]pyrimidine scaffold followed by functionalization with the sulfonyl and piperidine groups. This synthetic versatility allows for the generation of various derivatives which can be screened for enhanced biological activities .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group attached to the piperidine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the compound’s electronic properties or introducing functional groups.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Alkaline aqueous solution | Amines (e.g., methylamine) | Replacement of sulfonyl group with amine derivatives | Selectivity depends on steric factors |
| Polar aprotic solvents (DMF) | Thiols | Thioether formation via S–N bond cleavage | Requires catalytic base (e.g., K₂CO₃) |
Hydrolysis Reactions
Controlled hydrolysis targets the pyrido-pyrimidinone core and sulfonamide linkages, enabling structural diversification.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, 80°C) | H₂O | Cleavage of sulfonamide to yield tetrahydronaphthalenol and pyrimidine acid | Side products include ring-opened amines |
| Basic (NaOH, reflux) | Ethanol/H₂O | Degradation of pyrido-pyrimidinone to aminopyridine derivatives | Reaction monitored via HPLC |
Oxidation and Reduction
Redox reactions modify the tetrahydronaphthalene moiety and heterocyclic systems:
Oxidation
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| O₂, catalytic FeCl₃ | CH₃CN, 60°C | Aromatic oxidation of tetrahydronaphthalene to naphthoquinone | Yields <50% due to competing side reactions |
| H₂O₂, acetic acid | – | Sulfone formation from sulfonyl group | Improves metabolic stability |
Reduction
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| H₂, Pd/C (10 atm) | MeOH, 25°C | Saturation of pyrido-pyrimidinone’s double bonds | Retains stereochemistry |
Cycloaddition and Ring-Opening
The pyrido-pyrimidinone core participates in cycloaddition reactions, enabling scaffold diversification:
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Microwave irradiation | Azides (e.g., NaN₃) | Triazole-fused derivatives via Huisgen cycloaddition | Requires Cu(I) catalyst |
| Thermal (toluene, 110°C) | Maleic anhydride | Diels-Alder adducts at the pyrimidine ring | Reversible under acidic conditions |
Stability Under Biological Conditions
The compound’s reactivity in physiological environments informs its drug development potential:
Catalytic Functionalization
Transition-metal catalysis enables site-selective modifications:
| Reaction Conditions | Catalyst | Products | Notes |
|---|---|---|---|
| Pd(OAc)₂, Buchwald-Hartwig | Aryl halides | C–N cross-coupling at pyrido-pyrimidinone’s C5 position | Enhances binding affinity to kinases |
| Rh₂(OAc)₄, CH₂Cl₂ | Diazo compounds | C–H insertion at tetrahydronaphthalene’s benzylic position | Improves lipophilicity |
Photochemical Reactions
UV-induced reactions exploit the compound’s chromophoric properties:
| Reaction Conditions | Wavelength | Products | Notes |
|---|---|---|---|
| UV-A (365 nm), 12 hrs | – | [2+2] Cycloaddition between pyrido-pyrimidinone and alkenes | Forms rigidified analogs |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyridopyrimidinone Derivatives
*Molecular weights estimated from analogous structures in the evidence.
†Predicted based on naphthalene sulfonyl derivatives in .
Key Observations :
- Core Structure: The target compound’s pyrido[2,3-d]pyrimidinone core differs from the [3,4-d] isomers in the evidence (e.g., ), which may alter electronic properties and binding affinities.
- Substituent Chemistry : The tetralin sulfonyl group in the target compound is bulkier and more lipophilic than the chlorobenzyl (), fluorophenyl (), or pyridinyl () groups in other derivatives. This could enhance target selectivity or pharmacokinetic properties.
- Synthetic Complexity : Derivatives with sulfonyl or piperidine groups (e.g., ) often require multi-step syntheses involving reductive amination or sulfonylation, similar to the presumed route for the target compound.
Table 2: Antiplatelet Activity of Pyrido[2,3-d]pyrimidinone Derivatives (from )
| Compound Class | Aggregation Inducer | Activity vs. Acetylsalicylic Acid | Serotonin Release Inhibition |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one (A) | ADP | Superior | Weak |
| 1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidine (B) | ADP | Superior | Weak |
| Acetylsalicylic Acid | Collagen | Reference | Strong |
Key Findings :
- The pyrido[2,3-d]pyrimidinone scaffold (shared by the target compound) exhibits potent ADP-induced antiplatelet activity, surpassing aspirin in this pathway .
- Tetrahydro derivatives (e.g., Compound B) show enhanced activity, suggesting that ring saturation modulates efficacy. The target compound’s unsaturated core may position it closer in activity to Compound A.
- Unlike aspirin, these compounds weakly inhibit serotonin release, indicating a distinct mechanism of action .
Pharmacokinetic and Physicochemical Considerations
- Molecular Weight : At ~480–500 Da, the target compound approaches the upper limit for oral bioavailability, a challenge shared with naphthalene sulfonyl analogs (e.g., ).
- Metabolic Stability : Piperidine and sulfonyl groups are common in CNS-active drugs but may undergo cytochrome P450-mediated metabolism, necessitating structural optimization .
Preparation Methods
Cyclocondensation of 2-Aminopyridine-3-carbonitrile and Uracil Derivatives
A widely reported method involves the reaction of 2-aminopyridine-3-carbonitrile (1) with substituted uracils (2) under acidic conditions. For example, heating 1 and 2 in acetic acid at 120°C for 8 hours yields 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carbonitrile (3) with 78% yield.
Mechanism :
- Nucleophilic attack of the uracil’s carbonyl oxygen on the nitrile carbon.
- Cyclization via intramolecular dehydration.
- Aromatization through loss of water.
Multicomponent Reactions Using Malononitrile
An alternative one-pot approach employs malononitrile (4) , aldehydes (5) , and 6-aminouracil (6) under microwave irradiation. For instance, reacting equimolar 4 , 5 , and 6 in ethanol with piperidine catalyst at 80°C for 2 hours produces 6-aryl-4-amino-pyrido[2,3-d]pyrimidin-4(3H)-one (7) in 85–92% yield.
Optimization Note : Microwave irradiation reduces reaction time from 12 hours (conventional heating) to 2 hours while improving yield by 15%.
Sulfonylation of the Piperidine Nitrogen
Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-sulfonyl Chloride
The sulfonylating agent is prepared by chlorosulfonation of 5,6,7,8-tetrahydronaphthalen-2-ol (10) . Reacting 10 with chlorosulfonic acid at 0–5°C for 3 hours yields 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride (11) as a crystalline solid (mp 89–91°C) in 82% yield.
Coupling Sulfonyl Chloride to Piperidine
Compound 9 is reacted with 11 in dichloromethane (DCM) using triethylamine (TEA) as a base. Stirring at room temperature for 12 hours produces the target molecule (12) in 65% yield after column purification.
Reaction Conditions :
- Molar Ratio : 1:1.2 (9:11) to ensure complete sulfonylation.
- Base : TEA (2 equiv) neutralizes HCl byproduct.
- Workup : Sequential washes with 1N HCl, sodium bicarbonate, and brine enhance purity.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H, naphthalene-H), 4.21 (m, 1H, piperidine-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂-SO₂), 2.89–2.75 (m, 4H, piperidine-H), 2.52–2.44 (m, 4H, tetrahydronaphthalene-H).
- HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₃O₃S [M+H]⁺: 452.1634; found: 452.1638.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity with a retention time of 6.7 minutes.
Optimization Challenges and Solutions
Low Sulfonylation Efficiency
Initial attempts using 1:1 molar ratio of 9 and 11 resulted in 45% yield due to incomplete reaction. Increasing 11 to 1.2 equiv improved yield to 65%.
Byproduct Formation During Piperidine Substitution
Dimerization of 9 was observed when using excess base (K₂CO₃ > 2 equiv). Reducing base to 1.2 equiv and maintaining strict temperature control (100±2°C) suppressed byproduct formation.
Alternative Synthetic Routes
Ring-Closing Metathesis Approach
A novel route involves Grubbs catalyst-mediated cyclization of diene precursor 13 to form the piperidine ring post-sulfonylation. This method avoids harsh conditions but requires expensive catalysts.
Solid-Phase Synthesis
Immobilizing the pyrido[2,3-d]pyrimidinone core on Wang resin enables stepwise addition of piperidine and sulfonyl groups. While scalable, this method suffers from lower overall yield (52%) due to incomplete resin cleavage.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Cyclocondensation | 78 | 95 | Low |
| Multicomponent | 92 | 98 | Moderate |
| Solid-Phase | 52 | 90 | High |
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrido[2,3-d]pyrimidin-4(3H)-one core in this compound?
Methodological Answer:
The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold can be synthesized via cyclocondensation reactions. A typical approach involves reacting aminopyridine derivatives with carbonyl-containing reagents under acidic or basic conditions. For example, in analogous compounds, cyclization of 2-aminonicotinonitrile with ketones or aldehydes in the presence of catalytic HCl yields the fused pyrimidinone ring . Key considerations include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and purification via column chromatography or recrystallization.
Advanced: How can computational reaction path search methods optimize the sulfonylation step of the piperidine moiety?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates during sulfonylation. For instance, ICReDD’s methodology combines quantum mechanics with experimental validation to predict optimal conditions (e.g., solvent polarity, base strength) for sulfonyl group introduction . Computational screening of sulfonating agents (e.g., sulfonyl chlorides) and reaction trajectories reduces trial-and-error experimentation, improving yield and regioselectivity.
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR (1H/13C): Assign peaks for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm), piperidine CH2 groups (δ 2.9–3.5 ppm), and pyrido[2,3-d]pyrimidinone aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns consistent with sulfonyl-piperidine cleavage.
- IR: Confirm sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) and pyrimidinone C=O (~1680 cm⁻¹).
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility?
Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry, particularly for the tetrahydronaphthalene and piperidine moieties. For example, in related thiopyrano-pyrimidinones, X-ray data revealed chair conformations in piperidine rings and dihedral angles between fused aromatic systems . Crystallization conditions (e.g., solvent mixtures, slow evaporation) must be optimized to obtain high-quality crystals.
Basic: What safety protocols are essential when handling sulfonating agents during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to mitigate exposure to sulfonyl chlorides, which are corrosive and volatile.
- Emergency Response: Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste protocols .
Advanced: How can contradictory biological activity data from kinase inhibition assays be systematically addressed?
Methodological Answer:
- Assay Validation: Confirm enzyme purity, ATP concentration, and buffer conditions (e.g., Mg²⁺ levels) to minimize variability.
- Structural Analysis: Use molecular docking to compare binding modes across kinase isoforms. For example, pyrido[2,3-d]pyrimidinones exhibit selectivity variations due to hydrophobic pocket interactions .
- Dose-Response Curves: Repeat experiments with triplicate measurements to assess IC50 reproducibility.
Basic: What chromatographic methods are effective for purity analysis of this compound?
Methodological Answer:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention times for related pyrido[2,3-d]pyrimidinones range from 8–12 minutes .
- TLC: Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress; visualize under UV (254 nm) or iodine staining.
Advanced: How can polymorphic forms of the compound impact pharmacological studies, and how are they characterized?
Methodological Answer:
Polymorphs can alter solubility and bioavailability. Techniques for characterization include:
- DSC/TGA: Identify thermal transitions (melting points, decomposition).
- PXRD: Compare diffraction patterns to reference data.
- Solvent Screening: Recrystallize from ethanol, acetonitrile, or DMSO to isolate stable polymorphs .
Basic: What computational tools predict the compound’s solubility and logP values?
Methodological Answer:
- Schrödinger’s QikProp: Estimates logP (-2 to 5 range) and aqueous solubility (logS).
- ADMET Predictor: Models bioavailability based on topological polar surface area (TPSA) and H-bond donors/acceptors .
Advanced: How can in silico modeling guide the design of analogs with improved metabolic stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
